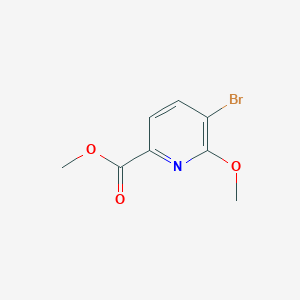

Methyl 5-bromo-6-methoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRACMVCMVIRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673243 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-07-3 | |

| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 5-bromo-6-methoxypicolinate (CAS: 1214329-07-3): Properties, Synthesis, and Applications in Modern Chemistry

Section 1: Introduction and Overview

Methyl 5-bromo-6-methoxypicolinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a modifiable methyl ester on a pyridine core—provides a powerful platform for the synthesis of complex molecular architectures. The pyridine scaffold itself is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers multiple avenues for chemical elaboration.

This guide provides an in-depth technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, a plausible and detailed synthetic protocol, and a discussion of its reactivity and strategic applications. The insights herein are designed to bridge theoretical knowledge with practical, field-proven applications, enabling scientists to effectively integrate this reagent into their research and development workflows.

Caption: Core identification data for this compound.

Section 2: Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is fundamental to its safe and effective use in a laboratory setting. The data presented below are aggregated from supplier technical sheets and predictive databases.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C8H8BrNO3 | AK Scientific, Inc.[1] |

| Molecular Weight | 246.06 | AK Scientific, Inc.[1] |

| Boiling Point | 309.7 ± 37.0 °C (Predicted) | ChemicalBook[2][3] |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2][3] |

| pKa | -1.95 ± 0.10 (Predicted) | ChemicalBook[3] |

| Appearance | Solid (Form may vary) | N/A |

Safety, Handling, and Storage

Safe handling is paramount. This compound is categorized as an irritant and requires standard laboratory precautions.

| Category | Information | Source |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | AK Scientific, Inc.[1] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | ChemicalBook[2][3] |

| Incompatible Materials | Strong oxidizing agents. | AK Scientific, Inc.[1] |

| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Nitrogen oxides. | AK Scientific, Inc.[1] |

Section 3: Spectroscopic Characterization (Predictive Analysis)

For novel or specialized reagents, direct spectroscopic data may not be universally published. However, a predictive analysis based on the compound's structure provides a reliable baseline for characterization and quality control.[4]

Predicted Spectral Data

The following table outlines the expected signals in key spectroscopic methods, which are crucial for identity confirmation after synthesis or before use.

| Method | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. - Methoxy Protons (-OCH₃): A singlet integrating to 3H (~3.9-4.1 ppm). - Ester Methyl Protons (-COOCH₃): A singlet integrating to 3H (~3.8-4.0 ppm). |

| ¹³C NMR | - Approximately 8 distinct signals are expected. - Carbonyl Carbon (C=O): ~165-170 ppm. - Aromatic Carbons: Multiple signals between ~110-160 ppm, including the carbon bearing the bromine atom at the lower end of this range. - Methoxy Carbon (-OCH₃): ~50-55 ppm. - Ester Methyl Carbon (-COOCH₃): ~50-55 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the definitive isotopic signature of a monobrominated compound.[5] The nominal masses would be at m/z 245 and 247. |

| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. - C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region. - C=C and C=N Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. |

Section 4: Synthesis and Purification

While various synthetic routes may exist, a highly reliable and scalable method for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid. This approach is favored for its high efficiency and straightforward execution.

Sources

An In-depth Technical Guide to Methyl 5-bromo-6-methoxypicolinate: Synthesis, Properties, and Applications

Abstract

Methyl 5-bromo-6-methoxypicolinate is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctionalized structure, featuring a bromine atom, a methoxy group, and a methyl ester on a pyridine core, offers multiple reaction sites for strategic molecular elaboration. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its significant applications, particularly in the fields of medicinal chemistry and materials science. The strategic importance of this intermediate lies in its utility in forming complex molecular architectures through reactions such as transition-metal-catalyzed cross-coupling, making it a key component in the synthesis of novel pharmaceuticals and functional materials.

Nomenclature and Chemical Structure

A clear understanding of a compound's identity is foundational for any research endeavor. The structural and naming conventions for this compound are outlined below.

-

IUPAC Name: Methyl 5-bromo-6-methoxypyridine-2-carboxylate

-

CAS Number: 1214329-07-3[1]

-

Molecular Formula: C₈H₈BrNO₃

-

Molecular Weight: 246.06 g/mol [2]

-

Canonical SMILES: COC1=C(C=C(C=N1)C(=O)OC)Br

The molecule consists of a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group. This specific arrangement of functional groups dictates its reactivity and synthetic potential.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. A summary of the key properties for this compound is provided below.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [3] |

| Purity | ≥97% | [2] |

| Molecular Weight | 246.06 g/mol | [2] |

| Boiling Point | 301.8 ± 37.0 °C (Predicted) | [3] |

| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid. The most direct and common method is a Fischer esterification.

Rationale for Synthetic Approach

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The choice of this method is based on several factors:

-

Cost-Effectiveness: The reagents, methanol and a strong acid catalyst (like thionyl chloride or sulfuric acid), are inexpensive and readily available.

-

High Atom Economy: The reaction primarily produces the desired ester and water, minimizing waste.

-

Scalability: The procedure is robust and can be scaled from laboratory grams to industrial kilograms with consistent results.

The use of thionyl chloride (SOCl₂) as a catalyst or reagent is particularly advantageous. It reacts with methanol to generate HCl in situ, which catalyzes the esterification. More importantly, thionyl chloride reacts with any trace water present, driving the equilibrium towards the product side and ensuring a high yield.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 5-bromo-6-methoxypicolinic acid.

Reagents and Equipment:

-

5-bromo-6-methoxypicolinic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Water (Deionized)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol (approx. 4-5 mL per gram of acid).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Expertise Insight: This addition is highly exothermic and releases HCl gas; it must be performed slowly and in a well-ventilated fume hood to control the temperature and manage off-gassing. Maintaining a low temperature (20-30°C) prevents potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (55-65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.

-

Work-up: Dissolve the resulting residue in methyl tert-butyl ether (MTBE). Transfer this organic solution to a separatory funnel.

-

Washing: Wash the MTBE solution cautiously with cold water to remove any remaining acid and inorganic byproducts. A subsequent wash with a saturated sodium bicarbonate solution can be used to neutralize residual acid, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to afford the final product as an off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its bromine substituent, which serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with a halide.[4][5] For this compound, the bromine atom at the C5 position is the electrophilic partner in this reaction.

Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

This reaction is highly valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[7]

Suzuki Coupling Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

The ability to easily introduce aryl or heteroaryl groups at the 5-position makes this compound a crucial intermediate in the synthesis of complex molecules with potential biological activity.

-

Pharmaceutical Intermediates: This compound is widely recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[8] The substituted picolinate scaffold is a common feature in many modern drugs, and the versatility of this intermediate allows for the rapid generation of diverse compound libraries for high-throughput screening.[9]

-

Materials Science: Beyond pharmaceuticals, the pyridine core and reactive handles of this molecule are useful in creating functional materials.[8] It can be incorporated into the synthesis of specialized polymers, organic light-emitting diode (OLED) components, and advanced coatings where the electronic properties of the pyridine ring can be finely tuned.[7][8]

-

Agrochemicals: Similar to its use in pharmaceuticals, the scaffold is also relevant in the development of new pesticides and herbicides.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Exclamation mark).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

Conclusion

This compound is a synthetically powerful and commercially significant intermediate. Its trifunctionalized nature provides a robust platform for constructing complex molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions. Its established utility in the synthesis of pharmaceuticals and its growing potential in materials science underscore its importance to the chemical research and development community. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of innovative molecules.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 6-bromo-5-methylpicolinate. PubChem Compound Database. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 5-broMo-6-cyanopicolinate, 98% Purity, C8H5BrN2O2, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-fluoropicolinate. PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-cyanopicolinate. PubChem Compound Database. Retrieved from [Link]

-

Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134. Retrieved from [Link]

-

Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-Bromo-6-Methylpicolinate - Acta. Amanote Research. Retrieved from [Link]

-

Al-Masum, M., & El-Sayed, I. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Steiner, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13123. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Choy, W. Y., et al. (2017). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Molecules, 22(10), 1699. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

-

Appchem. (n.d.). Methyl 5-bromo-6-methylnicotinate | 1174028-22-8. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1214329-07-3 [chemicalbook.com]

- 2. Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4 | AChemBlock [achemblock.com]

- 3. Methyl 5-broMo-6-Methylpicolinate CAS#: 1215860-20-0 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 5-bromo-6-methoxypicolinate (C₈H₈BrNO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methoxypicolinate is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the pyridine core, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and characterization, and an exploration of its applications as a key intermediate in the development of novel therapeutics and functional materials. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to equip researchers with the knowledge required for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 1214329-07-3 . Its molecular formula is C₈H₈BrNO₃, corresponding to a molecular weight of approximately 246.06 g/mol . The structural arrangement of its functional groups dictates its reactivity and physical characteristics.

Structural Confirmation

The molecular structure consists of a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| CAS Number | 1214329-07-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 309.7 ± 37.0 °C (Predicted) | [1] |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -1.95 ± 0.10 (Predicted) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

The predicted pKa suggests that the pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the bromo, methoxy, and methyl ester substituents.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical synthetic route involves the preparation of the corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid, followed by esterification.

Synthesis of 5-Bromo-6-methoxypicolinic Acid (Precursor)

A robust method for the synthesis of the carboxylic acid precursor is analogous to the synthesis of its isomer, 6-bromo-5-methoxypicolinic acid.[1][2] This involves the oxidation of a methyl-substituted pyridine derivative.

Workflow Diagram: Synthesis of 5-Bromo-6-methoxypicolinic Acid

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxypicolinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxy-5-bromo-6-methylpyridine in water.

-

Oxidation: While stirring, add potassium permanganate (KMnO₄) portion-wise to the solution. The amount of KMnO₄ should be in molar excess (approximately 2.5 equivalents) to ensure complete oxidation.[2]

-

Heating: Heat the reaction mixture to 80°C for 3 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and adjust the pH to 4 with 10% hydrochloric acid. This protonates the carboxylate salt, making it extractable into an organic solvent.

-

Extraction: Filter the mixture through celite to remove manganese dioxide byproducts. Extract the filtrate with ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-6-methoxypicolinic acid as a solid.[2]

Causality: The use of a strong oxidizing agent like KMnO₄ is essential for the conversion of the relatively stable methyl group on the pyridine ring to a carboxylic acid. Heating provides the necessary activation energy for this transformation. Acidification is a critical step to ensure the product is in its neutral, less water-soluble form for efficient extraction.

Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[3]

Workflow Diagram: Fischer Esterification

Caption: Acid-catalyzed esterification of the carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 5-bromo-6-methoxypicolinic acid in a large excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the formation of the ester product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Two singlets for the two methoxy groups (O-CH₃ and COOCH₃), likely in the 3.9-4.1 ppm range.- Two doublets for the aromatic protons on the pyridine ring, with coupling constants typical for meta-coupling. |

| ¹³C NMR | - Resonances for the two methoxy carbons.- Signals for the six carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.- A signal for the ester carbonyl carbon, typically in the 160-170 ppm range. |

| Mass Spec. (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |

| Infrared (IR) | - A strong carbonyl (C=O) stretch for the ester group, typically around 1720-1740 cm⁻¹.- C-O stretching vibrations for the ester and ether linkages.- Aromatic C-H and C=C stretching frequencies. |

Analytical Workflow: Quality Control

Caption: A typical workflow for analytical quality control.

Applications in Research and Drug Development

This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications.[4] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl substituents, enabling the construction of diverse molecular libraries for drug screening.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the ester group, can facilitate nucleophilic aromatic substitution reactions, potentially at the 6-position under certain conditions, displacing the methoxy group.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives, serving as a handle for further functionalization.

While specific drug candidates synthesized directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in various biologically active compounds. Its utility lies in its capacity to act as a foundational scaffold for building molecules with potential therapeutic value.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.

GHS Hazard Information: [1]

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

First Aid Measures: [1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the full Safety Data Sheet (SDS) before handling this compound.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and multiple reactive sites make it a key component in the synthetic chemist's toolbox for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is paramount for its successful application in pioneering research and the development of next-generation pharmaceuticals and materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved January 3, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 3, 2026, from [Link]

Sources

- 1. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [amp.chemicalbook.com]

- 2. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-methoxypicolinate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Methyl 5-bromo-6-methoxypicolinate. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1] This guide will not only present the anticipated spectroscopic data (NMR, IR, MS) for this compound but will also delve into the underlying principles and experimental considerations necessary for its unambiguous identification and quality control.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a substituted pyridine ring, a common scaffold in pharmacologically active molecules. The strategic placement of a bromine atom, a methoxy group, and a methyl ester function imparts specific electronic and steric characteristics that are readily probed by various spectroscopic techniques.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈BrNO₃

-

Molecular Weight: 246.06 g/mol

The key structural features to be identified are:

-

The pyridine ring with its aromatic protons.

-

The methyl ester group (-COOCH₃).

-

The methoxy group (-OCH₃).

-

The bromo substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | Doublet | 1H | H-4 | The proton at position 4 is expected to be downfield due to the anisotropic effect of the ester group and deshielding from the ring nitrogen. It will be coupled to the proton at position 3. |

| ~ 7.6 - 7.8 | Doublet | 1H | H-3 | The proton at position 3 will be coupled to the proton at position 4. |

| ~ 4.0 | Singlet | 3H | -OCH₃ (methoxy) | The methoxy protons are in a different chemical environment than the ester methyl protons and are expected to appear as a sharp singlet. |

| ~ 3.9 | Singlet | 3H | -COOCH₃ (ester) | The ester methyl protons will also appear as a singlet, typically slightly downfield from other methyl ethers. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (ester) | The carbonyl carbon of the ester group is characteristically found in this downfield region. |

| ~ 160 | C-6 | The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the oxygen's deshielding effect. |

| ~ 148 | C-2 | The carbon attached to the ester group (C-2) is also deshielded. |

| ~ 140 | C-4 | Aromatic carbon. |

| ~ 125 | C-3 | Aromatic carbon. |

| ~ 115 | C-5 | The carbon bearing the bromine atom (C-5) will have its chemical shift influenced by the heavy atom effect. |

| ~ 53 | -OCH₃ (methoxy) | The carbon of the methoxy group. |

| ~ 52 | -COOCH₃ (ester) | The carbon of the ester methyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group of the ester and the various C-O, C-N, and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch (-OCH₃, -COOCH₃) |

| ~ 1730 - 1710 | Strong | C=O stretch (ester) |

| ~ 1600 - 1450 | Medium | C=C and C=N ring stretching (pyridine) |

| ~ 1300 - 1200 | Strong | C-O stretch (ester and ether) |

| ~ 1100 - 1000 | Medium | C-O stretch (ether) |

| ~ 600 - 500 | Medium | C-Br stretch |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247.

-

Key Fragmentation Pathways:

-

Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺ at m/z 214 and 216.

-

Loss of the methyl ester group (•COOCH₃): [M - 59]⁺ at m/z 186 and 188.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

-

Calculated Exact Mass for C₈H₈⁷⁹BrNO₃ ([M]⁺): 244.9715

-

Calculated Exact Mass for C₈H₈⁸¹BrNO₃ ([M]⁺): 246.9694

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a characteristic mass spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the different ions. The isotopic pattern of the molecular ion and key fragments should be carefully analyzed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and key structural features. This guide provides the theoretical predictions and practical protocols necessary for researchers to confidently undertake the spectroscopic analysis of this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate.

- BLD Pharm. (n.d.). Methyl 5-bromo-6-hydroxypicolinate.

- BLD Pharm. (n.d.). 1215860-20-0 | Methyl 5-bromo-6-methylpicolinate.

- PubChem. (n.d.). Methyl 6-bromo-5-methylpicolinate.

- ChemicalBook. (n.d.). Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum.

- AChemBlock. (n.d.). Methyl 6-bromo-5-methoxypicolinate 97%.

- PubMed. (n.d.). Methyl 5-bromo-6-methyl-picolinate.

- BLD Pharm. (n.d.). 137778-20-2 | 5-Bromo-6-methylpicolinic acid.

- Amanote Research. (n.d.). Methyl 5-Bromo-6-Methylpicolinate - Acta.

- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.

- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.

- Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-nicotinic acid methyl ester.

- PubChemLite. (n.d.). Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2).

- Arctom. (n.d.). CAS NO. 1215860-20-0 | Methyl 5-bromo-6-methylpicolinate.

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- PubChem. (n.d.). Methyl 5-bromo-6-cyanopicolinate.

- ChemScene. (n.d.). 65513-45-3 | 5-Bromo-6-methylquinoline.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-methoxypicolinate

Abstract: This technical guide provides a focused examination of the key physical properties—specifically the boiling point and density—of Methyl 5-bromo-6-methoxypicolinate (CAS No. 1214329-07-3). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It critically evaluates the nature of available data, highlighting that current physical property values are computationally predicted. Consequently, this guide offers detailed, field-proven experimental protocols for the empirical determination of these crucial parameters. By explaining the causality behind methodological choices, we aim to equip scientists with the practical knowledge required for accurate compound characterization, process optimization, and safety assessments.

Compound Identification and Overview

This compound is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Its structural features, including the bromine atom, methoxy group, and methyl ester, make it a versatile building block for the synthesis of more complex molecules. Accurate knowledge of its physical properties is fundamental for its effective use in a laboratory or process chemistry setting.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 1214329-07-3[1]

-

Molecular Formula: C₈H₈BrNO₃

-

Appearance: White to off-white solid[1]

-

Storage Conditions: Room temperature, under an inert atmosphere[1]

Physical Properties: A Note on Predicted Data

A critical aspect for any researcher to understand is the origin and reliability of physical property data. For this compound, the readily available data for boiling point and density are predicted values, derived from computational algorithms rather than direct experimental measurement.[1] While these predictions are valuable for initial estimations, they lack the authority of empirical data and must be treated as such.

Table 1: Predicted Physical Properties of this compound

| Physical Property | Predicted Value | Source |

| Boiling Point | 309.7 ± 37.0 °C | ChemicalBook[1] |

| Density | 1.530 ± 0.06 g/cm³ | ChemicalBook[1] |

The significant margin of error in the predicted boiling point (± 37.0 °C) underscores the necessity of experimental verification for any application requiring precision, such as distillation-based purification or kinetic studies at elevated temperatures.

Rationale for Experimental Determination

Relying solely on predicted data can introduce significant risks in a research and development pipeline. Experimental determination is a self-validating system that ensures trustworthiness and reproducibility.

-

For Process Chemistry: Designing a scaled-up synthesis requires precise boiling point data to set parameters for distillation and purification, ensuring both yield and purity. An inaccurate boiling point could lead to product loss or thermal degradation.

-

For Reaction Modeling: The density of a reagent is crucial for accurate molar calculations, especially when dealing with volumetric additions in kinetic studies or stoichiometric-sensitive reactions.

-

For Safety and Handling: Verified physical properties are essential components of a robust safety data sheet (SDS). For instance, understanding the temperature at which a compound boils is critical for assessing risks of aerosolization and setting appropriate handling protocols within a fume hood.

Experimental Protocol: Boiling Point Determination (Micro-Reflux Method)

Given that research-grade compounds are often available in limited quantities, a micro-boiling point determination using the Thiele tube method is the most appropriate and efficient technique.[2][3][4] This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (approx. 0.5 mL) of the sample into a small-diameter test tube (Durham tube).

-

Capillary Inversion: Take a standard melting point capillary tube, seal one end using a flame, and place it, open-end down, into the sample liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from dissolving or snapping.[4]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Begin gently heating the side arm of the Thiele tube with a micro-burner.[3][4] The design of the Thiele tube ensures uniform heat distribution via convection currents.

-

Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. This is initially the trapped air being expelled. Continue heating until a rapid and continuous stream of vapor bubbles is observed. This indicates the sample has reached a temperature slightly above its boiling point.

-

Observation (Second Stage): Remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[4] At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

-

Validation: For authoritative results, repeat the determination two more times. The values should be within a narrow range (±1-2 °C).

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Solid Density Determination via Liquid Displacement.

Conclusion

While computational predictions provide a useful starting point, they are not a substitute for rigorous experimental data in a scientific setting. For a compound like this compound, whose utility lies in its role as a synthetic intermediate, the precise knowledge of its boiling point and density is paramount. The protocols detailed in this guide represent robust, reliable, and resource-efficient methods for obtaining these critical physical constants, thereby upholding the principles of scientific integrity and enabling reproducible, high-quality research.

References

- Methyl 5-broMo-6-Methoxypicolin

- Boiling Point Determin

- Determination of Boiling Point (B.P). Vijay Nazare, Weebly.

- Step-by-Step Procedures for Boiling Point Determin

- Investigation 1: Density of Materials. University of California, Irvine.

- Density Determin

Sources

A Technical Guide to Methyl 5-bromo-6-methoxypicolinate: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

Methyl 5-bromo-6-methoxypicolinate is a highly functionalized heterocyclic compound of significant interest to the scientific research and development community. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the picolinate scaffold provides multiple reaction sites for chemical modification. This guide offers an in-depth analysis of its chemical identity, a plausible and detailed synthetic protocol, characteristic analytical data, core reactivity, and its applications in pharmaceutical and material sciences. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a pyridine-2-carboxylate core structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-bromo-6-methoxypyridine-2-carboxylate . The strategic placement of its functional groups—a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 2-position—makes it a valuable intermediate in organic synthesis.

Chemical Structure:

Table 1: Core Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 5-bromo-6-methoxypyridine-2-carboxylate | N/A |

| CAS Number | 1214329-07-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | N/A |

| Molecular Weight | 246.06 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=C(OC)c1nccc(Br)c1OC | [2][3] |

| InChIKey | N/A | N/A |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Boiling Point | 309.7 ± 37.0 °C | [1] |

| Density | 1.530 ± 0.06 g/cm³ | [1] |

| pKa (Conjugate Acid) | -1.95 ± 0.10 |[1] |

Synthesis and Purification

The synthesis of this compound can be approached through a logical sequence of reactions, starting from a readily available precursor. A common strategy involves the functionalization of a pre-existing pyridine ring. The final step is typically an esterification of the corresponding carboxylic acid.

Proposed Synthetic Workflow

The causality behind this proposed pathway lies in establishing the substitution pattern on the pyridine ring prior to the final esterification. Introducing the methoxy and bromo groups onto the picolinic acid core sets the stage for the less sterically demanding and high-yielding conversion to the methyl ester. This approach avoids subjecting the sensitive ester group to potentially harsh bromination or methoxylation conditions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of a structurally similar substituted picolinic acid.[4] The use of thionyl chloride followed by methanol is often preferred for its high efficiency and the formation of gaseous byproducts, which simplifies purification.

Materials:

-

5-Bromo-6-methoxypicolinic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂)

-

Methyl tert-butyl ether (MTBE)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise via a dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side reactions. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the solvent (excess methanol) under reduced pressure.

-

Extraction: Dissolve the resulting residue in MTBE. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Trustworthiness: The bicarbonate wash is a self-validating step; effervescence confirms the presence of acid, and its cessation indicates successful neutralization.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Singlet, ~3.9-4.1 ppm (3H, -COOCH₃) - Singlet, ~4.0-4.2 ppm (3H, Ar-OCH₃) - Two doublets in the aromatic region, ~7.5-8.5 ppm (2H, pyridine ring protons) |

| ¹³C NMR | - Peaks for methyl carbons (~53 ppm, ~55 ppm) - Peaks for aromatic carbons (~110-165 ppm) - Peak for carbonyl carbon (~165-170 ppm) |

| Mass Spec (MS) | Isotopic pattern characteristic of a single bromine atom (M+ and M+2 peaks with ~1:1 ratio). Exact mass corresponding to C₈H₈BrNO₃. |

| Infrared (IR) | - Strong C=O stretch (ester) ~1720-1740 cm⁻¹ - C-O stretches ~1100-1300 cm⁻¹ - C-Br stretch ~500-650 cm⁻¹ - Aromatic C=C and C=N stretches ~1400-1600 cm⁻¹ |

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which can be addressed selectively.

-

Carbon-Bromine Bond: The C-Br bond is the most versatile handle for molecular elaboration. It is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[5]

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution, although this is less common than cross-coupling at the C-Br site.

Caption: Major reaction pathways for this compound.

Applications in Research and Development

The structural motifs present in this molecule are frequently found in biologically active compounds.

-

Pharmaceutical Drug Discovery: Substituted pyridines are a cornerstone of medicinal chemistry.[6] This building block can be used to synthesize novel compounds for screening as enzyme inhibitors, receptor agonists/antagonists, or other therapeutic agents. The bromo-substituent, in particular, serves as a key attachment point for constructing more complex molecular architectures.

-

Material Science: The pyridine core and its functional groups can be incorporated into the synthesis of specialized polymers, organic light-emitting diode (OLED) materials, or advanced coatings.[7] The ability to tune electronic properties via cross-coupling reactions makes it a candidate for developing novel functional materials.[7]

-

Agrochemicals: The pyridine scaffold is also prevalent in herbicides, fungicides, and insecticides. This compound provides a platform for creating new agrochemical candidates with potentially improved efficacy and safety profiles.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structural analogs like Methyl 5-bromo-6-methylpicolinate provides a reliable basis for hazard assessment.[8]

Table 4: Hazard Identification and Precautionary Measures

| Category | Information (based on structural analogs[8]) |

|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[9]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10][11]

-

Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1]

Disposal

-

Dispose of waste material and contaminated packaging through a licensed and approved waste disposal company, in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a potent and versatile chemical building block with significant potential for innovation in both life sciences and material sciences. Its well-defined reactive sites allow for predictable and controlled chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely leverage this compound to construct novel molecules and advance their scientific objectives.

References

-

PubChem. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]

-

PubMed. Methyl 5-bromo-6-methyl-picolinate. [Link]

-

Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Brown, W. D., & Gouliaev, A. H. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. [Link]

Sources

- 1. This compound CAS#: 1214329-07-3 [chemicalbook.com]

- 2. Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4 | AChemBlock [achemblock.com]

- 3. Methyl 5-bromo-6-hydroxypicolinate|BLD Pharm [bldpharm.com]

- 4. Methyl 5-broMo-6-Methylpicolinate CAS#: 1215860-20-0 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 5-bromo-6-methylpicolinate | 1215860-20-0 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

The Picolinate Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

For researchers, scientists, and drug development professionals, the pyridine-2-carboxylic acid, or picolinate, scaffold represents a "privileged" structural motif in the discovery of biologically active molecules.[1] Its inherent chelating properties and versatile synthetic handles have led to the development of a wide array of substituted picolinates with significant activities spanning therapeutics and agriculture. This in-depth guide provides a technical exploration of the known biological activities of substituted picolinates, focusing on their mechanisms of action, experimental validation, and future potential.

Introduction to the Picolinate Core

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound and an endogenous metabolite of L-tryptophan through the kynurenine pathway.[2] Its fundamental structure, a pyridine ring with a carboxylic acid group at the 2-position, endows it with the ability to act as a bidentate chelating agent, readily forming stable complexes with various metal ions.[1][3] This chelation is not merely a chemical curiosity; it underpins many of its biological functions, from facilitating the absorption of essential minerals to influencing the activity of metalloenzymes.[4][5] Furthermore, the pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of substituted picolinates with tailored biological activities.

Antiviral Properties of Picolinates

Recent global health challenges have underscored the urgent need for broad-spectrum antiviral agents. Picolinic acid itself has emerged as a potent inhibitor of a wide range of enveloped viruses.[6][7]

Mechanism of Action: Targeting Viral Entry

Mechanistic studies have revealed that picolinic acid exerts its antiviral effects by targeting the early stages of the viral life cycle, specifically viral entry into the host cell.[6][8] It has been shown to:

-

Compromise Viral Membrane Integrity: Picolinic acid can disrupt the physical structure of the viral envelope.[6]

-

Inhibit Virus-Cellular Membrane Fusion: It blocks the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[6][8][9]

-

Interfere with Endocytic Vesicle Trafficking: For viruses that enter via endocytosis, picolinic acid can impede the trafficking of these vesicles.[6]

This multi-pronged attack on viral entry makes picolinic acid effective against a variety of enveloped viruses, including SARS-CoV-2, influenza A virus (IAV), flaviviruses, and herpes simplex virus.[6][7] Importantly, it is ineffective against non-enveloped viruses, which lack a lipid membrane for it to target.[6][8] Preclinical studies in animal models have shown promising antiviral efficacy for picolinic acid against both SARS-CoV-2 and IAV.[6]

Experimental Workflow: Plaque Reduction Assay for Antiviral Activity

A standard method to quantify the antiviral activity of a compound like picolinic acid is the plaque reduction assay.

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for IAV) in 6-well plates and grow to 90-100% confluency.

-

Compound Preparation: Prepare serial dilutions of the substituted picolinate in a serum-free medium.

-

Virus Infection: Aspirate the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing 2% low-melting-point agarose and the desired concentration of the picolinate derivative.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Caption: Workflow for Plaque Reduction Assay.

Herbicidal Activity of Picolinates

Substituted picolinates are a significant class of synthetic auxin herbicides used in agriculture to control broadleaf weeds.[10][11]

Mechanism of Action: Mimicking Auxin

These compounds mimic the natural plant hormone auxin (indole-3-acetic acid).[10] They bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors.[10] This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing metabolic disruption and ultimately leading to the death of susceptible plants.[10]

The development of novel picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, has been a focus of agricultural research.[10][11] Structure-activity relationship (SAR) studies have shown that substitutions at the 4, 5, and 6-positions of the picolinate ring are crucial for potent herbicidal activity.[10][12] For instance, 6-(poly-substituted aryl)-4-aminopicolinates have demonstrated a broad spectrum of weed control.[12]

Quantitative Data on Herbicidal Activity

The efficacy of herbicidal picolinates is often quantified by their IC50 values against the root growth of model plants like Arabidopsis thaliana.

| Compound | Target | IC50 (µM) | Reference |

| Picloram | Arabidopsis thaliana root growth | >10 | [10] |

| Halauxifen-methyl | Arabidopsis thaliana root growth | 0.022 | [10] |

| Compound V-7 | Arabidopsis thaliana root growth | 0.0005 | [10] |

| Compound V-8 | Post-emergence herbicidal activity | Better than Picloram at 300 g/ha | [10] |

Note: This table presents a selection of data for illustrative purposes.

Anticancer and Enzyme Inhibitory Activities

The picolinate scaffold is also a valuable pharmacophore in the design of anticancer agents and enzyme inhibitors.

Kinase Inhibition

Several N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor properties.[13][14] One such compound, designated 6p, exhibited potent and broad-spectrum anti-proliferative activity against various human cancer cell lines, with IC50 values in the low micromolar range.[14] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[13][14]

Caption: Inhibition of Aurora-B Kinase Pathway.

Inhibition of Other Enzymes

Substituted picolinates have been investigated as inhibitors for a range of other enzymes:

-

Botulinum Neurotoxin A Light Chain: A series of 5-(1H-indol-2-yl)picolinates have been developed as low micromolar inhibitors of this toxin, which is one of the most potent known neurotoxins.[15]

-

Dopamine β-monooxygenase (DBM): Picolinic acids substituted at the 4- and 5-positions have been shown to inhibit DBM, an enzyme involved in the synthesis of norepinephrine.[16] This suggests their potential as antihypertensive agents.[16]

Role in Metabolic Health and as a Chelating Agent

Picolinic acid's ability to chelate metal ions is central to its role in nutrition and metabolic health.

Chromium Picolinate and Insulin Signaling

Chromium picolinate, a complex of chromium (III) and picolinic acid, is a popular nutritional supplement.[5][17][18] The picolinic acid component acts as a chelating agent, enhancing the bioavailability and absorption of chromium.[5][19] Chromium is believed to potentiate the action of insulin by increasing insulin sensitivity.[5][20] This is thought to occur through its involvement in the insulin receptor substrate (IRS) pathway, leading to improved glucose uptake and metabolism.[5][21] Consequently, chromium picolinate is often used to help manage blood sugar levels in individuals with type 2 diabetes and may also play a role in weight management by influencing carbohydrate and lipid metabolism.[17][18][19]

Caption: Role of Chromium Picolinate in Insulin Signaling.

Conclusion and Future Directions

The substituted picolinate core is a remarkably versatile scaffold that has yielded a diverse range of biologically active compounds. From broad-spectrum antivirals and potent herbicides to targeted enzyme inhibitors and metabolic modulators, the applications of picolinate derivatives continue to expand. The ongoing exploration of this chemical space, guided by structure-activity relationship studies and computational modeling, holds significant promise for the development of novel therapeutics and agrochemicals. The ability to fine-tune the biological activity of these compounds through targeted substitutions makes the picolinate scaffold a continuing area of intense and fruitful research in both medicinal and agricultural chemistry.

References

-

Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]

-

Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. [Link]

-

International Society for Tryptophan Research. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. ISTRY. [Link]

-

Wang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

-

Grokipedia. (n.d.). Picolinic acid. [Link]

-

Narayan, R., et al. (2022). A natural broad-spectrum inhibitor of enveloped virus entry, effective against SARS-CoV-2 and Influenza A virus in vivo. bioRxiv. [Link]

- Google Patents. (n.d.). AU2007204825B2 - 6-(poly-substituted aryl)

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]

-

Epicatelean. (n.d.). Chromium Picolinate: Guide for Industry Use & Research. [Link]

-

Eubular, J. R., et al. (2015). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC. [Link]

- Google Patents. (n.d.).

-

Wang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link]

-

Klebe, G., et al. (1998). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed. [Link]

-

Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

-

ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... [Link]

-

European Patent Office. (n.d.). Substituted 4-amino-picolinic acids and their use as herbicides - EP 2327694 B1. [Link]

-

Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]

-

MedPath. (n.d.). Picolinic acid. [Link]

-

Yang, L., et al. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

-

Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]

- Google Patents. (n.d.). MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.

-

PubChem. (n.d.). Picolinic acid. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate USP. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate 200mcg Tablet. [Link]

-

Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

- Google Patents. (n.d.).

-

Bayview Pharmacy. (n.d.). Chromium Picolinate | Active Pharmaceutical Ingredients. [Link]

-

Reading, S. A. (1996). Chromium picolinate. PubMed. [Link]

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Chromium(III) picolinate. [Link]

-

Patsnap Synapse. (n.d.). Chromium Picolinate - Drug Targets, Indications, Patents. [Link]

-

Drugs.com. (n.d.). Chromium picolinate Uses, Side Effects & Warnings. [Link]

-

Liu, G., et al. (2021). Effects of dietary chromium picolinate supplementation on broiler growth performance: A meta-analysis. PMC. [Link]

-

Kapustikova, I., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

-

Epocrates. (n.d.). picolinate de chrome: Dosing, contraindications, side effects, and pill pictures. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 4. 4-Aminopicolinic Acid Hydrochloride [benchchem.com]

- 5. Chromium Picolinate: Guide for Industry Use & Research [epicatelean.com]

- 6. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 9. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 13. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Articles [globalrx.com]

- 18. drugs.com [drugs.com]

- 19. Chromium Picolinate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 20. Articles [globalrx.com]